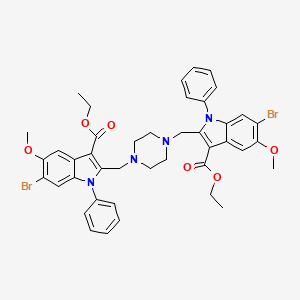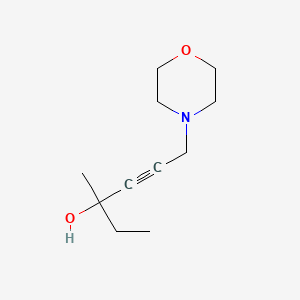![molecular formula C48H27N3O6 B11102220 (4E,4'Z,4''E)-2,2',2''-benzene-1,3,5-triyltris[4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one]](/img/structure/B11102220.png)
(4E,4'Z,4''E)-2,2',2''-benzene-1,3,5-triyltris[4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-2-{3-{4-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-2-YL}-5-[4-[(Z)-1-(1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOL-2(5H)-YL]PHENYL}-1,3-OXAZOL-5(4H)-ONE” is a complex organic molecule featuring multiple oxazole rings and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of oxazole rings and the introduction of naphthyl groups. Typical synthetic routes might include:
Formation of Oxazole Rings: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of Naphthyl Groups: This step might involve Friedel-Crafts alkylation or acylation reactions to attach naphthyl groups to the oxazole rings.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a catalyst in various organic reactions.
Material Science:
Biology
Biological Activity: Investigation of its potential as a bioactive molecule, such as an antimicrobial or anticancer agent.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. This might involve:
Binding to Active Sites: Inhibition or activation of enzyme activity.
Modulation of Pathways: Alteration of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-2-OXO-1,3-OXAZOLE
- 4-[(E)-1-(1-NAPHTHYL)METHYLIDENE]-5-OXO-1,3-OXAZOLE
Properties
Molecular Formula |
C48H27N3O6 |
|---|---|
Molecular Weight |
741.7 g/mol |
IUPAC Name |
(4E)-4-(naphthalen-1-ylmethylidene)-2-[3-[(4Z)-4-(naphthalen-1-ylmethylidene)-5-oxo-1,3-oxazol-2-yl]-5-[(4E)-4-(naphthalen-1-ylmethylidene)-5-oxo-1,3-oxazol-2-yl]phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C48H27N3O6/c52-46-40(25-31-16-7-13-28-10-1-4-19-37(28)31)49-43(55-46)34-22-35(44-50-41(47(53)56-44)26-32-17-8-14-29-11-2-5-20-38(29)32)24-36(23-34)45-51-42(48(54)57-45)27-33-18-9-15-30-12-3-6-21-39(30)33/h1-27H/b40-25-,41-26+,42-27+ |
InChI Key |
HBCSEBKSXWOCSE-ARIBAKDNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)OC(=N3)C4=CC(=CC(=C4)C5=N/C(=C\C6=CC=CC7=CC=CC=C76)/C(=O)O5)C8=N/C(=C/C9=CC=CC1=CC=CC=C19)/C(=O)O8 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)OC(=N3)C4=CC(=CC(=C4)C5=NC(=CC6=CC=CC7=CC=CC=C76)C(=O)O5)C8=NC(=CC9=CC=CC1=CC=CC=C19)C(=O)O8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11102138.png)
![Tetrazolo[1,5-b]pyridazin-6-amine, N-tetrahydrofurfuryl-](/img/structure/B11102143.png)
![methyl 4-({[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11102146.png)
![4-{[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B11102155.png)

![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11102162.png)
![[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone](/img/structure/B11102164.png)


![1,8-Bis[4-nitro-2-(diphenylphosphoryl)phenoxy]-3,6-dioxaoctane](/img/structure/B11102180.png)
![N,N'-bis[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102185.png)
![Isopropyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B11102190.png)
![3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B11102204.png)
![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102217.png)
